7,7-Dimethyl-1,2,3,6,7,7a-hexahydro-5H-inden-5-one
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Overview
Description
7,7-Dimethyl-1,2,3,6,7,7a-hexahydro-5H-inden-5-one is a bicyclic organic compound with the molecular formula C11H16O It is characterized by its unique structure, which includes a hexahydroindenone core with two methyl groups at the 7th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-Dimethyl-1,2,3,6,7,7a-hexahydro-5H-inden-5-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the compound can be synthesized by the intramolecular aldol condensation of a diketone precursor, followed by reduction and cyclization steps .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
7,7-Dimethyl-1,2,3,6,7,7a-hexahydro-5H-inden-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols .
Scientific Research Applications
7,7-Dimethyl-1,2,3,6,7,7a-hexahydro-5H-inden-5-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a lead compound for drug development.
Industry: It is used in the synthesis of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7,7-Dimethyl-1,2,3,6,7,7a-hexahydro-5H-inden-5-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo chemical transformations, which can modulate biological activity. For instance, its interaction with enzymes can lead to inhibition or activation of specific biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 1-Hydroxy-4,7a-dimethyl-1,2,3,6,7,7a-hexahydro-5H-inden-5-one
- 7,7a-Dimethyl-2,3,5,6,7,7a-hexahydro-1H-inden-1-yl-2-propen-1-one
- Valerena-4,7(11)-diene
Uniqueness
7,7-Dimethyl-1,2,3,6,7,7a-hexahydro-5H-inden-5-one is unique due to its specific structural features and reactivity. The presence of the dimethyl groups at the 7th position and the hexahydroindenone core distinguishes it from other similar compounds, providing distinct chemical and biological properties .
Properties
CAS No. |
60934-66-9 |
---|---|
Molecular Formula |
C11H16O |
Molecular Weight |
164.24 g/mol |
IUPAC Name |
7,7-dimethyl-2,3,6,7a-tetrahydro-1H-inden-5-one |
InChI |
InChI=1S/C11H16O/c1-11(2)7-9(12)6-8-4-3-5-10(8)11/h6,10H,3-5,7H2,1-2H3 |
InChI Key |
MRXQJVCJOJRBOD-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=O)C=C2C1CCC2)C |
Origin of Product |
United States |
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